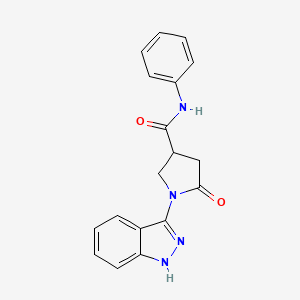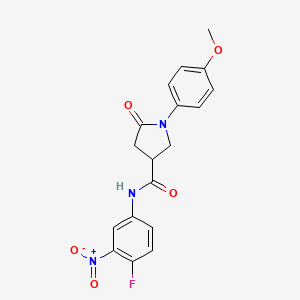![molecular formula C14H15N3O4S B11018856 4-({[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}amino)butanoic acid](/img/structure/B11018856.png)
4-({[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}amino)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}amino)butanoic acid is a complex organic compound featuring a pyridazinone core substituted with a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}amino)butanoic acid typically involves multi-step organic reactionsThe final step involves the acylation of the pyridazinone with butanoic acid derivatives under controlled conditions, often using catalysts to enhance the reaction efficiency .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch reactors and continuous flow systems to optimize yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-({[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}amino)butanoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The pyridazinone core can be reduced to form dihydropyridazinones.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of the pyridazinone core can produce dihydropyridazinones .
Scientific Research Applications
Chemistry
In chemistry, 4-({[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}amino)butanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology and Medicine
In biological and medicinal research, this compound has shown potential as a pharmacophore for the development of new drugs. Its ability to interact with various biological targets makes it a candidate for the treatment of diseases such as cancer, inflammation, and bacterial infections .
Industry
Industrially, this compound can be used in the development of agrochemicals and other specialty chemicals. Its unique properties make it suitable for applications requiring specific chemical reactivity and stability .
Mechanism of Action
The mechanism of action of 4-({[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}amino)butanoic acid involves its interaction with molecular targets such as enzymes and receptors. The pyridazinone core can inhibit specific enzymes, while the thiophene ring can enhance binding affinity to certain receptors. These interactions can modulate biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyridazinone Derivatives: Compounds like 6-oxo-3-(phenyl)pyridazin-1(6H)-yl derivatives share a similar core structure but differ in their substituents.
Thiophene-Containing Compounds: Compounds such as 2-(thiophen-2-yl)acetic acid have similar thiophene rings but lack the pyridazinone core.
Uniqueness
4-({[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}amino)butanoic acid is unique due to its combination of a pyridazinone core and a thiophene ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry .
Properties
Molecular Formula |
C14H15N3O4S |
|---|---|
Molecular Weight |
321.35 g/mol |
IUPAC Name |
4-[[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetyl]amino]butanoic acid |
InChI |
InChI=1S/C14H15N3O4S/c18-12(15-7-1-4-14(20)21)9-17-13(19)6-5-10(16-17)11-3-2-8-22-11/h2-3,5-6,8H,1,4,7,9H2,(H,15,18)(H,20,21) |
InChI Key |
PIWUEJZCVREQQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C(=O)C=C2)CC(=O)NCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-chloro-1-(2-methoxyethyl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-indole-2-carboxamide](/img/structure/B11018778.png)
![methyl (6-chloro-4-methyl-2-oxo-7-{2-oxo-2-[4-(pyrrolidin-1-yl)phenyl]ethoxy}-2H-chromen-3-yl)acetate](/img/structure/B11018782.png)
![N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1,3-dioxo-2-(2-phenylethyl)-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11018788.png)
![N-[4-(acetylamino)phenyl]-2-{[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}acetamide](/img/structure/B11018796.png)
![2-chloro-N-{4-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-5-(propan-2-yl)-1,3-thiazole-4-carboxamide](/img/structure/B11018800.png)

![Methyl 5-methyl-2-({[3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridin-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B11018807.png)

![2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-phenylacetamide](/img/structure/B11018819.png)
![N-[2-(4-fluorophenyl)ethyl]-3-nitrobenzenesulfonamide](/img/structure/B11018827.png)

![6-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}hexanoic acid](/img/structure/B11018849.png)
![N-{[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}-L-tryptophan](/img/structure/B11018851.png)
![N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-(4-oxo-2-phenyl-1,4-dihydroquinazolin-3(2H)-yl)acetamide](/img/structure/B11018863.png)
